molecular formula C14H24O B12693638 1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one CAS No. 84963-33-7

1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one

Cat. No.: B12693638
CAS No.: 84963-33-7
M. Wt: 208.34 g/mol
InChI Key: DFHXMXGNFYWHDV-UHFFFAOYSA-N
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Description

1-(5-Methyl-7-(1-methylethyl)bicyclo(2.2.2)oct-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for EINECS 284-835-8 are not explicitly detailed in the available sources. general synthetic routes for similar compounds typically involve multi-step organic synthesis processes. These processes often include:

    Reagent Selection: Choosing appropriate starting materials and reagents.

    Reaction Conditions: Controlling temperature, pressure, and pH to optimize yield and purity.

    Purification: Using techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for compounds listed in EINECS generally follow standardized protocols to ensure consistency and safety. These methods may include:

    Batch Processing: Producing the compound in discrete batches with careful monitoring of reaction parameters.

    Continuous Processing: Utilizing continuous flow reactors for large-scale production, which can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

EINECS 284-835-8, like many organic compounds, may undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

    Addition: Adding atoms or groups to unsaturated bonds, such as double or triple bonds.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or amines.

Scientific Research Applications

EINECS 284-835-8 has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action for EINECS 284-835-8 involves its interaction with molecular targets and pathways. While specific details are not available, general mechanisms may include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function to elicit a biological response.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EINECS 284-835-8 may include other organic molecules with comparable structures or functional groups. Examples include:

Uniqueness

EINECS 284-835-8’s uniqueness lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial utility compared to similar compounds.

Properties

CAS No.

84963-33-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]octanyl)ethanone

InChI

InChI=1S/C14H24O/c1-8(2)12-6-11-7-13(10(4)15)14(12)5-9(11)3/h8-9,11-14H,5-7H2,1-4H3

InChI Key

DFHXMXGNFYWHDV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1CC2C(=O)C)C(C)C

Origin of Product

United States

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